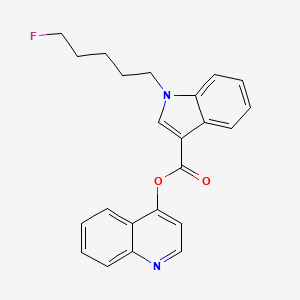![molecular formula C15H23N B568847 1-cyclopentyl-N-[(1R)-1-phenylethyl]ethanimine CAS No. 1312949-69-1](/img/structure/B568847.png)
1-cyclopentyl-N-[(1R)-1-phenylethyl]ethanimine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-cyclopentyl-N-[(1R)-1-phenylethyl]ethanimine is a chemical compound with a unique structure that has garnered interest in various fields of scientific research. This compound is known for its applications in the synthesis of pyridines, which are used as orexin receptor inhibitors. Its molecular formula is C15H23N, and it has a molecular weight of 217.35 g/mol.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-cyclopentyl-N-[(1R)-1-phenylethyl]ethanimine typically involves the reaction of cyclopentanone with (1R)-1-phenylethylamine under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the imine bond. The reaction conditions, such as temperature and pH, are carefully controlled to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and scalability. The use of advanced reactors and automation technologies helps in maintaining consistent quality and high throughput.
化学反应分析
Types of Reactions
1-cyclopentyl-N-[(1R)-1-phenylethyl]ethanimine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
科学研究应用
1-cyclopentyl-N-[(1R)-1-phenylethyl]ethanimine has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic effects, particularly as an orexin receptor inhibitor.
Industry: Utilized in the development of new materials and chemical processes
作用机制
The mechanism of action of 1-cyclopentyl-N-[(1R)-1-phenylethyl]ethanimine involves its interaction with specific molecular targets, such as orexin receptors. By binding to these receptors, the compound can modulate various physiological processes. The exact pathways and molecular interactions depend on the specific application and context of use.
相似化合物的比较
1-cyclopentyl-N-[(1R)-1-phenylethyl]ethanimine can be compared with other similar compounds, such as:
This compound: Used in the synthesis of pyridines as orexin receptor inhibitors.
(αR)-N-(1-Cyclopentylethylidene)-α-methylbenzenemethanamine: Another compound with similar applications in the synthesis of pyridines.
The uniqueness of this compound lies in its specific structure and the resulting properties, which make it valuable for targeted applications in research and industry.
属性
IUPAC Name |
1-cyclopentyl-N-[(1R)-1-phenylethyl]ethanimine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N/c1-12(14-8-4-3-5-9-14)16-13(2)15-10-6-7-11-15/h3-5,8-9,12,15H,6-7,10-11H2,1-2H3/t12-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBAJMFNXINMKGE-GFCCVEGCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N=C(C)C2CCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)N=C(C)C2CCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

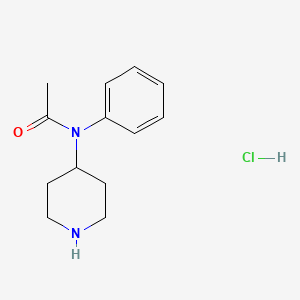
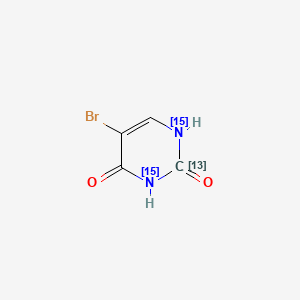
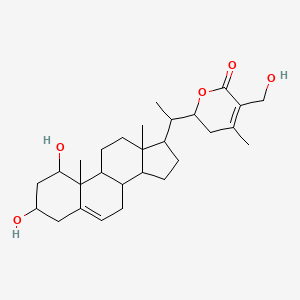


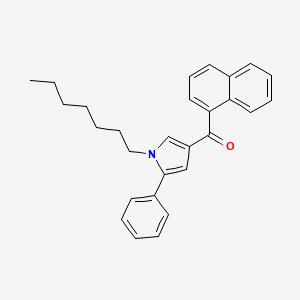
![Sodium;(2R)-2-acetamido-3-[2-amino-5-(methanesulfonamido)-4-phenoxyphenyl]sulfanylpropanoate](/img/structure/B568772.png)
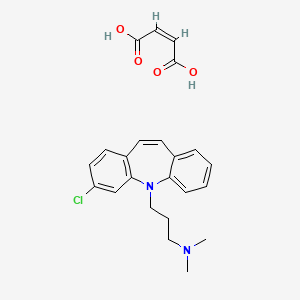

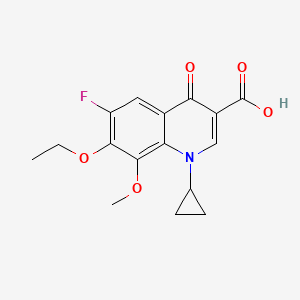
![7-(4-methoxybenzyl)-5-methyl-2H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione](/img/structure/B568781.png)
![3-(Ethylthio)-2-[[4-(5-fluoro-2-pyridinyl)phenyl]methyl]-7,8-dihydro-5,7,7-trimethyl-2H-imidazo[1,2-a]pyrazolo[4,3-e]pyrimidin-4(5H)-one](/img/structure/B568784.png)
